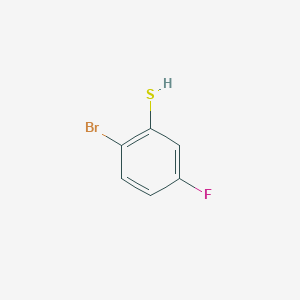

2-Bromo-5-fluorobenzenethiol

Cat. No. B1320109

Key on ui cas rn:

55389-14-5

M. Wt: 207.07 g/mol

InChI Key: JBEGEMGVTNGUOV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03966930

Procedure details

325 grams of 2-bromo-5-fluoroaniline were dissolved in 300 milliliters of concentrated hydrochloride acid (d = 1.2 grams/ml) and 350 milliliters of water. The mixture was heated to 60° Centigrade and cooled again to 0° Centigrade, whereupon 130 grams of sodium nitrite dissolved in 330 milliliters of water were added dropwise while the temperature was kept below 4° Centigrade. The reaction mixture was then left standing for 30 minutes while stirring and keeping the temperature at 0° centigrade. Then the mixture containing the diazonium compound formed was added at 60° Centigrade to a solution of 330 grams of potassium ethylxanthate in 400 milliliters of water. CAUTION ! At temperature below 60° Centigrade there may be risk of violent explosions due to accumulation of a diazoxanthate. After the addition has been completed the mixture was stirred for 30 minutes at 60° Centigrade, cooled and extracted with ether. The ether phase was separated and washed successively with 2N sodium hydroxide solution and water and evaporated. The residue was dissolved in 1 liter of 96% ethanol, and 400 grams of potassium hydroxide were added cautiously under reflux, whereupon the reaction mixture was refluxed for 18 hours. Water was added and the ethanol evaporated. 600 milliliters of concentrated hydrochloric acid and 50 grams of zink were added and the mixture steam distilled. The distillate was extracted with ether, the ether phase separated, washed with water, dried over anhydrous magnesium sulphate and evaporated. The residue was distilled at 35 mm Hg, whereby 160 grams of 2-bromo-5-fluorothiophenol boiling at 112°-116° Centigrade was obtained.

Name

sodium nitrite

Quantity

130 g

Type

reactant

Reaction Step Two

[Compound]

Name

diazonium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

diazoxanthate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][C:3]=1N.N([O-])=O.[Na+].C(OC([S-])=[S:18])C.[K+].[N+](=S=C([S-])O)=[N-]>Cl.O>[Br:1][C:2]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][C:3]=1[SH:18] |f:1.2,3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

325 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(N)C=C(C=C1)F

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

Cl

|

Step Two

|

Name

|

sodium nitrite

|

|

Quantity

|

130 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

330 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

[Compound]

|

Name

|

diazonium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

330 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(=S)[S-].[K+]

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

diazoxanthate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=[N-])=S=C(O)[S-]

|

Step Six

|

Name

|

|

|

Quantity

|

350 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated to 60° Centigrade

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled again to 0° Centigrade

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added dropwise while the temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was kept below 4°

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The reaction mixture was then left

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 0°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

At temperature below 60° Centigrade there

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

was stirred for 30 minutes at 60° Centigrade

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ether phase was separated

|

WASH

|

Type

|

WASH

|

|

Details

|

washed successively with 2N sodium hydroxide solution and water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The residue was dissolved in 1 liter of 96% ethanol

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

400 grams of potassium hydroxide were added cautiously

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux, whereupon the reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was refluxed for 18 hours

|

|

Duration

|

18 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Water was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the ethanol evaporated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

600 milliliters of concentrated hydrochloric acid and 50 grams of zink were added

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the mixture steam distilled

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The distillate was extracted with ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the ether phase separated

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous magnesium sulphate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The residue was distilled at 35 mm Hg

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC1=C(C=C(C=C1)F)S

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 160 g | |

| YIELD: CALCULATEDPERCENTYIELD | 45.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |